![molecular formula C17H15F2NO2 B268184 2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268184.png)
2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound can inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, this compound can inhibit the activity of specific proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. This compound can induce apoptosis, which is a process of programmed cell death. Additionally, this compound can inhibit angiogenesis, which is the formation of new blood vessels. Furthermore, this compound can modulate the immune system and regulate inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is its specificity. This compound can selectively inhibit specific enzymes and proteins, which makes it an ideal compound for studying cellular processes. Additionally, this compound has shown promising results in various studies, which makes it a valuable tool for further research.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the use of this compound in vivo can be challenging due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One of the significant directions is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to understand the molecular mechanisms of this compound's action and its potential applications in various diseases. Furthermore, the use of this compound in combination with other drugs can be explored to enhance its efficacy and reduce toxicity.
Synthesemethoden
The synthesis of 2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves several steps. The first step is the preparation of 2,4-difluoro-N-(4-hydroxyphenyl)benzamide, which is achieved by reacting 2,4-difluoroaniline with 4-hydroxybenzoyl chloride. The second step involves the reaction of the resulting compound with 2-methylprop-2-en-1-ol in the presence of a base to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has shown potential applications in various scientific fields. One of the significant applications is in cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has potential applications in the treatment of other diseases, such as diabetes, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C17H15F2NO2 |
---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
2,4-difluoro-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H15F2NO2/c1-11(2)10-22-14-6-4-13(5-7-14)20-17(21)15-8-3-12(18)9-16(15)19/h3-9H,1,10H2,2H3,(H,20,21) |
InChI-Schlüssel |
XAFNJXXYRGOFKV-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.